2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a piperidinyl phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(2-oxopiperidin-1-yl)aniline under appropriate conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 2-amino-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidinyl group.
Scientific Research Applications
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzamide: Lacks the piperidinyl phenyl group.
2-chloro-5-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide: Contains a sulfonyl group instead of an oxopiperidinyl group.
2-chloro-5-methyl-4-nitropyridine 1-oxide: Contains a pyridine ring instead of a benzamide core.
Uniqueness
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of the oxopiperidinyl group, which imparts specific chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and influence its reactivity in chemical transformations.
Properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKUKUZZXGOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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